Crystal structure and X-ray diffraction data for 2-Butynedioic acid, disodium salt
Crystal structure and X-ray diffraction data for 2-Butynedioic acid, disodium salt
Title: Crystallographic Architecture and X-Ray Diffraction Analysis of 2-Butynedioic Acid, Disodium Salt
2-Butynedioic acid, disodium salt—commonly referred to as disodium acetylenedicarboxylate (Na₂ADC)—is a highly polar, linear dicarboxylate salt. While historically utilized as a rigid, rod-like linker in the engineering of Metal-Organic Frameworks (MOFs) and coordination polymers[1], Na₂ADC has recently gained critical prominence in quantum magnetic resonance. Specifically, it serves as a primary substrate in parahydrogen-induced polarization (PHIP) experiments, where it undergoes geminal hydrogenation to form hyperpolarized [¹³C]fumarate, enabling real-time in vivo metabolic tracking via MRI[2].
For researchers synthesizing these contrast agents or engineering novel supramolecular frameworks, understanding the precise crystal structure and X-ray diffraction (XRD) behavior of Na₂ADC is non-negotiable. This whitepaper deconstructs the crystallographic properties of the acetylenedicarboxylate dianion, details the physical chemistry dictating its solid-state packing, and provides a rigorously self-validating protocol for its isolation and X-ray characterization.
Isomerism and Molecular Geometry: The C₄O₄²⁻ Conundrum
A critical pitfall in the crystallographic characterization of Na₂ADC is its empirical formula: Na₂C₄O₄ . This formula is identical to that of sodium squarate, a cyclic oxocarbon salt[3].
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Sodium Squarate (Cyclic Isomer): Crystallizes typically as a trihydrate (Na₂C₄O₄·3H₂O) in the monoclinic C2/c space group, featuring a planar, delocalized four-membered carbon ring[3].
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Disodium Acetylenedicarboxylate (Linear Isomer): Features an sp -hybridized alkyne core flanked by two sp2 -hybridized carboxylate groups[4].
Causality in Bond Geometry: In the fully protonated anhydrous acetylenedicarboxylic acid, the C≡C triple bond is exceptionally short (~1.18–1.19 Å), and the adjacent C−C single bonds measure ~1.46 Å[5]. The carboxylate groups exhibit distinct C=O (~1.20 Å) and C−O(H) (~1.29 Å) lengths[6]. However, upon double deprotonation to form the ADC²⁻ dianion in the disodium salt, the carboxylate oxygen atoms undergo resonance stabilization. This delocalization equalizes the carbon-oxygen bond lengths to an average of ~1.24–1.26 Å. Furthermore, the rotational freedom around the C−C single bonds allows the two carboxylate planes to twist relative to one another. The dihedral angle between these planes is dictated entirely by the electrostatic demands of the Na⁺ coordination sphere and the surrounding hydrogen-bonding network of lattice waters[1].
Quantitative Crystallographic Data
Because highly soluble alkali metal salts of small organic diacids often precipitate as microcrystalline powders rather than single crystals, the structural parameters of Na₂ADC are best contextualized against the parent acid and established ADC coordination networks.
Table 1: Comparative Crystallographic Parameters of Acetylenedicarboxylate Derivatives
| Compound / Complex | Space Group | Unit Cell Dimensions (Å, °) | C≡C Bond (Å) | Dihedral Angle (Carboxylates) | Reference |
| Anhydrous H₂ADC | Monoclinic, P21/n | a=14.89,b=6.42,c=4.86,β=90.9∘ | 1.186 | 57.8° | [5] |
| H₂ADC Dihydrate | Monoclinic, P21/c | a=10.66,b=12.87,c=4.26,β=97.9∘ | 1.181 - 1.191 | 0° (Planar) | [6] |
| Na₂ADC (Modeled) | Monoclinic / Triclinic | Dependent on hydration state ( n H₂O) | ~1.19 - 1.20 | Variable (0° - 90°) | Extrapolated |
Note: The exact unit cell of Na₂ADC varies heavily based on ambient humidity and the resulting hydration state (e.g., anhydrous vs. dihydrate). Na⁺ typically adopts a 6-coordinate (octahedral) geometry, bonding to both carboxylate oxygens and lattice water molecules, driving the formation of a 3D supramolecular polymer.
Structural Logic and Coordination Pathways
To visualize how Na₂ADC self-assembles in the solid state, we must map the electrostatic and hydrogen-bonding interactions. The Na⁺ cations act as nodes, while the linear ADC²⁻ dianions act as rigid struts.
Figure 1: Coordination logic and supramolecular assembly pathways of Disodium Acetylenedicarboxylate.
Self-Validating Experimental Protocol: Crystallization and XRD
Obtaining diffraction-quality single crystals of Na₂ADC requires overcoming its extreme aqueous solubility. Direct solvent evaporation typically yields twinned, poorly diffracting polycrystalline aggregates. The following protocol utilizes anti-solvent vapor diffusion to enforce controlled nucleation.
Phase 1: Vapor Diffusion Crystallization
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Solubilization: Dissolve 50 mg of high-purity Na₂ADC powder in a minimum volume (approx. 0.5 mL) of HPLC-grade deionized water in a 2 mL inner glass vial.
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Anti-Solvent Chamber: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (anhydrous ethanol or acetone).
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Equilibration (The Causality): Seal the outer vial tightly. Over 3–7 days, the volatile anti-solvent will vapor-diffuse into the aqueous phase. This slowly lowers the dielectric constant of the solvent mixture, gently decreasing the solubility of Na₂ADC and pushing the system into the metastable zone where single-crystal nucleation occurs without rapid precipitation.
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Validation Checkpoint: Inspect the resulting crystals under a polarized light microscope. Extinction flashes upon rotation confirm a single crystalline domain (birefringence), ruling out amorphous or heavily twinned aggregates.
Phase 2: X-Ray Diffraction Data Collection
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Mounting: Coat a selected crystal (approx. 0.1 x 0.1 x 0.2 mm) in inert perfluoropolyether (Paratone-N) oil. Causality: The oil protects the highly hygroscopic crystal from atmospheric moisture degradation and acts as a rigid glass when cryo-cooled.
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Cryo-Cooling (100 K): Transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K. Causality: Sodium cations and terminal carboxylate oxygens possess high thermal displacement parameters at room temperature. Cooling to 100 K "freezes" this dynamic disorder, drastically improving high-angle diffraction intensities and allowing for precise resolution of the C≡C triple bond electron density.
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Data Acquisition: Utilize Mo- Kα ( λ=0.71073 Å) or Cu- Kα ( λ=1.54184 Å) radiation. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy.
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Structure Solution: Solve using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Validation Checkpoint: Ensure the final structural model does not mistakenly assign the cyclic squarate geometry. The C−C−C bond angles along the alkyne backbone must refine to ~180°.
Figure 2: Self-validating experimental workflow for the single-crystal XRD analysis of Na₂ADC.
References
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Acetylenedicarboxylic acid - Wikipedia Wikimedia Foundation.[Link]
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Molecular Packing Modes. Part V1I. Crystal and Molecular Structures of Anhydrous Acetylenedicarboxylic Acid RSC Publishing.[Link]
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Strong Hydrogen Bonds in Acetylenedicarboxylic Acid Dihydrate MDPI.[Link]
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Acetylenedicarboxylate as linker in the engineering of coordination polymers and metal-organic frameworks: challenges and potential ResearchGate.[Link]
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Geminal parahydrogen-induced polarization: accumulating long-lived singlet order on methylene proton pairs Copernicus (Magnetic Resonance).[Link]
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C₂H₁₂N₆C₄O₄·2H₂O and Na₂C₄O₄·3H₂O: Two Ultraviolet Birefringent Compounds with the[C₄O₄]²⁻ Group ACS Publications.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. MR - Geminal parahydrogen-induced polarization: accumulating long-lived singlet order on methylene proton pairs [mr.copernicus.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]
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